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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzoic acid

Cat. No.: B184560 Get Quote

Introduction

5-Hydroxy-2-nitrobenzoic acid (CAS No: 610-37-7) is an important organic intermediate used

in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its chemical

structure, featuring a benzene ring substituted with a carboxylic acid, a hydroxyl group, and a

nitro group, gives rise to a unique spectroscopic profile.[3] Accurate characterization using

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its identity, purity, and

structure in research and development settings. This guide provides a detailed overview of the

spectroscopic data and analytical protocols for 5-Hydroxy-2-nitrobenzoic acid, intended for

researchers, scientists, and professionals in drug development.

Spectroscopic Data
The following sections present the key spectroscopic data for 5-Hydroxy-2-nitrobenzoic acid.

The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for 5-Hydroxy-2-nitrobenzoic acid is not readily available

in publicly accessible databases. The following data is predicted based on established

chemical shift theory and spectral data of analogous compounds. It serves as a reference for

what can be expected in an experimental spectrum.
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¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals for the three aromatic protons and the

two acidic protons (carboxylic and phenolic). The electron-withdrawing nitro and carboxylic acid

groups will generally shift the aromatic protons downfield.

Predicted Chemical Shift (δ)

ppm
Multiplicity Assignment

~11.0 - 13.0 Broad Singlet 1H, -COOH

~9.0 - 10.5 Broad Singlet 1H, Ar-OH

~8.10 Doublet (d) 1H, H-3

~7.45 Doublet of Doublets (dd) 1H, H-4

~7.25 Doublet (d) 1H, H-6

¹³C NMR (Predicted)

The carbon NMR spectrum will display seven distinct signals corresponding to the seven

carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppm Assignment

~168.5 C=O (Carboxylic Acid)

~158.0 C-5

~141.0 C-2

~129.5 C-1

~125.0 C-3

~120.0 C-4

~115.0 C-6

Infrared (IR) Spectroscopy
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The IR spectrum of 5-Hydroxy-2-nitrobenzoic acid is characterized by absorption bands

corresponding to its key functional groups. The presence of both a carboxylic acid and a

phenolic hydroxyl group leads to a very broad O-H stretching band due to extensive hydrogen

bonding.[4]

Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3300 - 2500 (very broad) O-H Stretch
Carboxylic Acid & Phenolic -

OH

3100 - 3000 C-H Stretch Aromatic

1710 - 1680 C=O Stretch Carboxylic Acid

1610, 1470 C=C Stretch Aromatic

1530, 1350
N-O Asymmetric & Symmetric

Stretch
Nitro Group (NO₂)

1320 - 1210 C-O Stretch Carboxylic Acid / Phenol

920 (broad) O-H Bend Carboxylic Acid Dimer

Mass Spectrometry (MS)

Mass spectrometry data obtained through Gas Chromatography-Mass Spectrometry (GC-MS)

provides information on the molecular weight and fragmentation pattern of the compound.

m/z (mass-to-charge

ratio)
Relative Intensity

Proposed Fragment

Ion
Fragment Lost

183 High [M]⁺ -

153 High
[M - NO]⁺ or [M -

CH₂O]⁺
NO or CH₂O

137 Moderate [M - NO₂]⁺ NO₂

63 High [C₅H₃]⁺ C₂H₂O₅N
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The molecular ion peak [M]⁺ is observed at an m/z of 183, corresponding to the molecular

weight of 5-Hydroxy-2-nitrobenzoic acid (C₇H₅NO₅).[5] The fragmentation is complex, but

key losses include the nitro group (NO₂) and parts of the carboxylic acid function.[6]

Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data.

1. NMR Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of 5-Hydroxy-
2-nitrobenzoic acid.

Sample Preparation:

Weigh 10-20 mg of the compound for ¹H NMR or 50-75 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as

DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due

to its ability to dissolve polar compounds and the fact that acidic protons are often clearly

observed.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]

Instrumentation and Acquisition:

Use a 400 MHz (or higher) NMR spectrometer.

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good

signal-to-noise ratio.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to the ¹H spectrum.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum and perform baseline correction.

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

2. Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique for solid samples, requiring minimal preparation.

Sample Preparation:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 5-Hydroxy-2-nitrobenzoic acid sample directly onto

the center of the ATR crystal.

Instrumentation and Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Apply pressure to the sample using the instrument's pressure arm to ensure good contact

between the sample and the crystal.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-

400 cm⁻¹.

Data Processing:

The instrument software will perform the Fourier transform and background subtraction.

If necessary, an ATR correction can be applied to the spectrum to make it appear more

like a traditional transmission spectrum.
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3. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often required for polar, non-volatile compounds like

carboxylic acids to improve their thermal stability and chromatographic behavior. Methylation to

form the corresponding ester is a common approach.

Sample Preparation (Derivatization):

Dissolve a small amount (~1 mg) of 5-Hydroxy-2-nitrobenzoic acid in a suitable solvent

(e.g., methanol).

Add a methylating agent (e.g., diazomethane solution or methanolic HCl) and allow the

reaction to proceed.

Quench any excess reagent and dilute the sample to an appropriate concentration (~100

µg/mL) with a suitable solvent like ethyl acetate.

Instrumentation and Acquisition:

Use a GC-MS system equipped with a capillary column suitable for aromatic compounds

(e.g., a 5% phenyl-polysiloxane phase).

Set the injector temperature to ~250°C and the transfer line temperature to ~280°C.

Use a temperature program for the GC oven, for example, starting at 100°C, holding for 2

minutes, then ramping at 10°C/min to 280°C.

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV,

scanning a mass range of m/z 40-500.

Data Processing:

Identify the chromatographic peak corresponding to the derivatized analyte.

Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment

ions.

Compare the obtained spectrum with spectral libraries for identification.
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Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 5-Hydroxy-2-nitrobenzoic acid.

Sample: 5-Hydroxy-2-nitrobenzoic Acid

NMR Sample Prep
(Dissolve in DMSO-d6)

IR Sample Prep
(Direct solid on ATR)

MS Sample Prep
(Derivatization)

NMR Acquisition
(400 MHz Spectrometer) FTIR-ATR Acquisition GC-MS Acquisition

NMR Data
(1H, 13C Spectra) IR Spectrum Mass Spectrum

Structural Elucidation &
Data Interpretation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data of 5-Hydroxy-2-nitrobenzoic acid provides a definitive fingerprint for

its structural confirmation. The ¹H and ¹³C NMR spectra, although currently based on

prediction, offer a detailed map of the carbon-hydrogen framework. The infrared spectrum

clearly indicates the presence of the key carboxylic acid, hydroxyl, and nitro functional groups,

while mass spectrometry confirms the molecular weight and provides insight into its
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fragmentation pathways. The experimental protocols outlined in this guide provide a robust

framework for obtaining high-quality, reproducible data, which is essential for the stringent

requirements of chemical research and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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